ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H14N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a chemical compound with potential fungicidal and insecticidal properties . .
Mode of Action
It is suggested that the compound interacts with its targets, leading to potent fungicidal activities against erysiphe graminis and insecticidal activity against aphis fabae .
Biochemical Pathways
It is suggested that the compound’s fungicidal and insecticidal activities may involve disruption of essential biochemical pathways in the target organisms .
Result of Action
The result of the action of this compound is the inhibition of growth in certain fungi and insects . For instance, compound 9b has EC50 values of 3.04 mg/L against Erysiphe graminis, showing better fungicidal activity than commercial fungicides Thifluzamide and Azoxystrobin . Similarly, compound 9l has LC50 values of 3.81 mg/L against Aphis fabae, comparable with the commercial insecticide Tolfenpyrad .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and can yield the desired product in high yields (78-92%) under mild conditions . The reaction conditions usually involve the use of ethanol as a solvent and heating the reaction mixture to promote the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds with different functional groups.
Scientific Research Applications
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Comparison with Similar Compounds
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
1H-pyrazole-5-carboxamide derivatives: These compounds have shown potent fungicidal and insecticidal activities.
3(5)-Substituted pyrazoles: These compounds exhibit tautomerism and are used as precursors in the synthesis of more complex heterocyclic systems.
Triazole and pyrazole derivatives: These compounds have demonstrated antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 1,3,5-trimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSSAPYUITUIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403120 |
Source
|
Record name | ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56079-16-4 |
Source
|
Record name | Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56079-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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